molecular formula C11H19BrN4 B13702020 1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine

1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine

Cat. No.: B13702020
M. Wt: 287.20 g/mol
InChI Key: DOGGOQQPVMEEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, drug discovery, and various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chloro-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine
  • 1-[2-(4-Fluoro-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine
  • 1-[2-(4-Iodo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine

Uniqueness

1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H19BrN4

Molecular Weight

287.20 g/mol

IUPAC Name

1-[2-(4-bromo-3-methylpyrazol-1-yl)ethyl]-4-methylpiperazine

InChI

InChI=1S/C11H19BrN4/c1-10-11(12)9-16(13-10)8-7-15-5-3-14(2)4-6-15/h9H,3-8H2,1-2H3

InChI Key

DOGGOQQPVMEEMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCN2CCN(CC2)C

Origin of Product

United States

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